molecular formula C27H27ClN4OS B11978439 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11978439
M. Wt: 491.0 g/mol
InChI Key: OCMXEBPWBDKLKG-MUFRIFMGSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C27H27ClN4OS . This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a tert-butylphenyl moiety. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves several steps. One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours to yield the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like thiols or amines.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. The compound may also inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique combination of the tert-butylphenyl and chlorobenzyl groups in N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C27H27ClN4OS

Molecular Weight

491.0 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H27ClN4OS/c1-27(2,3)21-12-8-19(9-13-21)16-29-31-25(33)18-34-26-30-23-6-4-5-7-24(23)32(26)17-20-10-14-22(28)15-11-20/h4-16H,17-18H2,1-3H3,(H,31,33)/b29-16+

InChI Key

OCMXEBPWBDKLKG-MUFRIFMGSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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